molecular formula C9H8N2O3S B5815333 1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5815333
M. Wt: 224.24 g/mol
InChI Key: IBTFXINCHABEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that features a furan ring attached to a diazinane-4,6-dione core with a sulfanylidene group. This compound is part of a broader class of furan derivatives, which are known for their diverse biological and pharmacological activities .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-7-4-8(13)11(9(15)10-7)5-6-2-1-3-14-6/h1-3H,4-5H2,(H,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTFXINCHABEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of furan derivatives with thiourea and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of a furan ring and a diazinane-4,6-dione core with a sulfanylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.